

1-Amino-2,6-dimethylpiperidine CAS number 39135-48-2.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-2,6-dimethylpiperidine

Cat. No.: B1295051

[Get Quote](#)

An In-depth Technical Guide to **1-Amino-2,6-dimethylpiperidine** (CAS: 39135-48-2)

Introduction

1-Amino-2,6-dimethylpiperidine, identified by CAS number 39135-48-2, is a substituted heterocyclic amine that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.^[1] As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound offers a unique combination of steric hindrance from the two methyl groups and a reactive primary amino group.^{[1][2]} This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The strategic placement of the methyl groups influences the conformational properties of the piperidine ring, while the exocyclic N-amino group provides a key nucleophilic handle for constructing more complex molecular architectures.^[3]

Physicochemical and Spectroscopic Properties

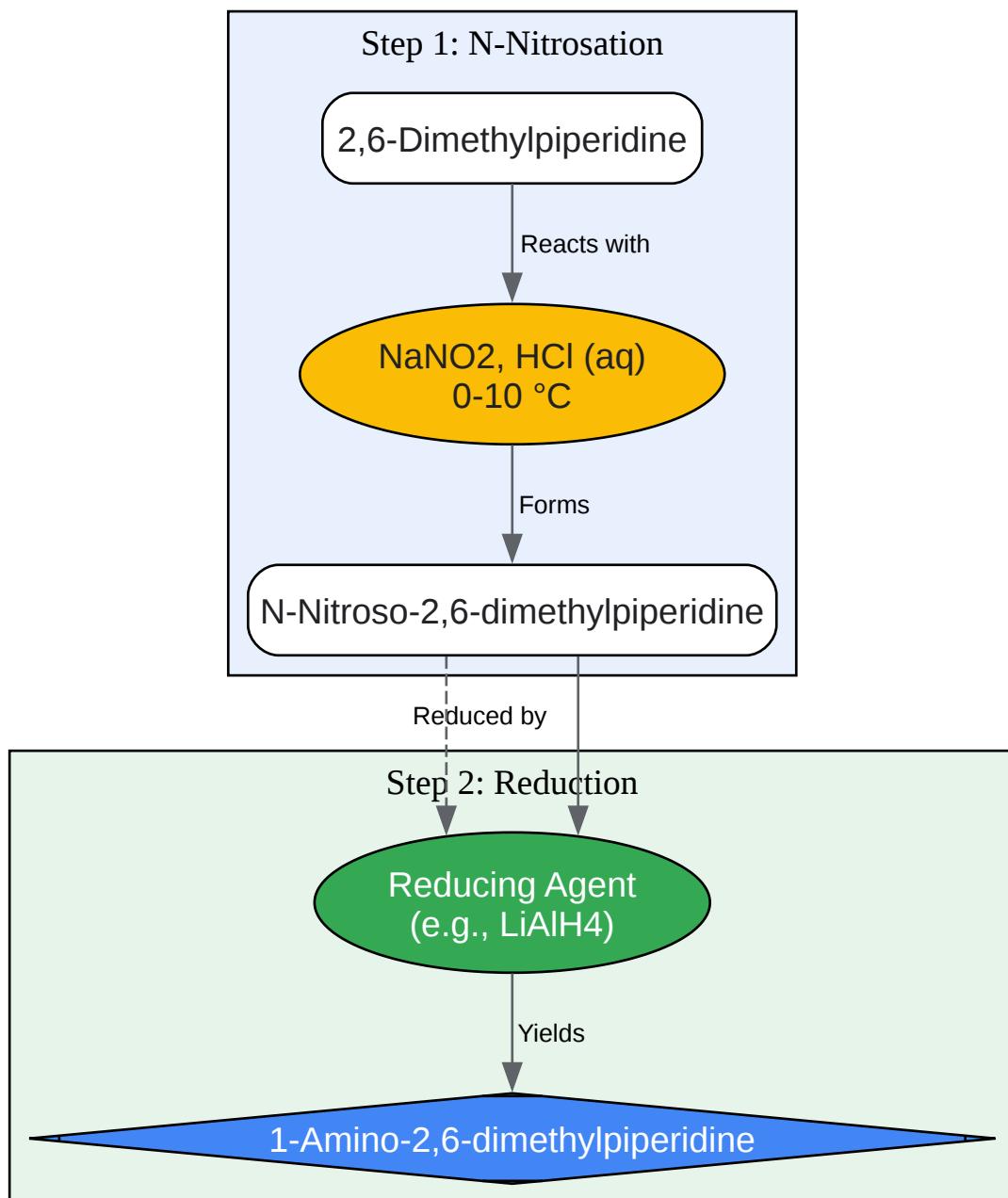
The fundamental properties of **1-Amino-2,6-dimethylpiperidine** are critical for its application in experimental design. The compound is typically supplied as a technical-grade liquid, which dictates its handling and purification procedures.

Table 1: Physicochemical Properties of **1-Amino-2,6-dimethylpiperidine**

Property	Value	Source(s)
CAS Number	39135-48-2	[4]
Molecular Formula	C ₇ H ₁₆ N ₂	[4]
Molecular Weight	128.22 g/mol	[4]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	65-80 °C at 30 mmHg	[5] [6]
Density	0.865 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.465	[5]

| Flash Point | 42 °C (107.6 °F) - closed cup | |

Structural elucidation is paramount for confirming the identity and purity of the compound. Detailed experimental and theoretical studies on its molecular structure have been performed. Spectroscopic data, including Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectra, have been reported, providing a complete vibrational and electronic structure analysis.[\[7\]](#)[\[8\]](#) The mass spectrum is also available through the NIST WebBook, offering critical data for its identification in reaction mixtures.[\[4\]](#)


Synthesis and Purification

The synthesis of **1-Amino-2,6-dimethylpiperidine** is a well-established, two-step process commencing from the corresponding secondary amine, 2,6-dimethylpiperidine. This pathway involves the introduction of a nitroso group, followed by its reduction to the desired primary amine.

Causality of Experimental Choices:

- Nitrosation: The reaction is performed under acidic conditions to generate the active nitrosating agent, nitrous acid (HNO₂), *in situ* from sodium nitrite. The secondary amine of 2,6-dimethylpiperidine is sufficiently nucleophilic to attack the nitrous acid, forming the N-nitrosamine intermediate.[\[9\]](#)[\[10\]](#) Maintaining a low temperature (0-10 °C) is critical to prevent the decomposition of nitrous acid and minimize side reactions.

- Reduction: The subsequent reduction of the N-nitroso group is a standard transformation in organic chemistry. Common and effective reducing agents for this step include lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This step selectively reduces the $\text{N}=\text{O}$ bond to an $\text{N}-\text{NH}_2$ group without affecting the piperidine ring.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Amino-2,6-dimethylpiperidine**.

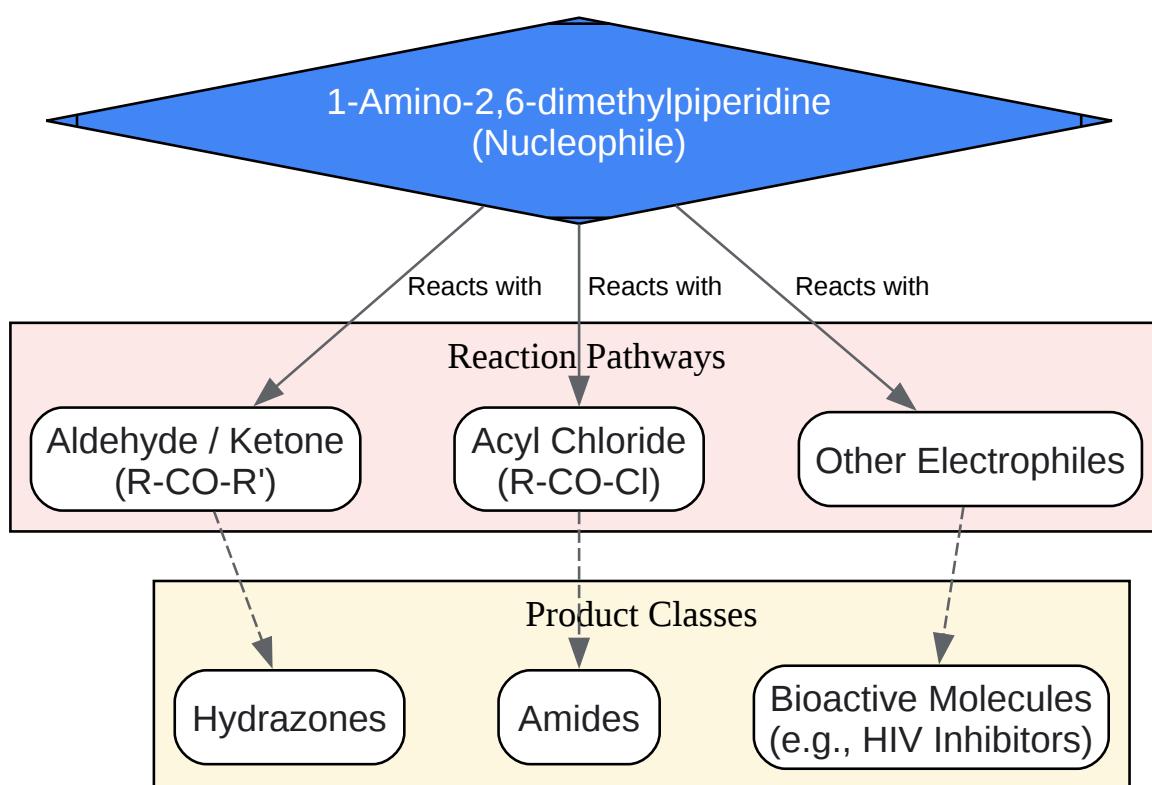
Experimental Protocol: Synthesis of N-Nitroso-2,6-dimethylpiperidine (Intermediate)

This protocol is adapted from established procedures for the N-nitrosation of secondary amines.^[9]

- Dissolve 2,6-dimethylpiperidine (1.0 eq) in water.
- Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , 1.1 eq).
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid (e.g., 6M HCl), ensuring the temperature is maintained below 10 °C. The pH should be acidic to facilitate the formation of nitrous acid.
- Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
- Extract the product from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether (3x volumes).
- Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the crude N-nitroso-2,6-dimethylpiperidine.

The reduction of this intermediate to **1-Amino-2,6-dimethylpiperidine** would then be carried out using a standard procedure with a suitable reducing agent. Purification of the final product is typically achieved by vacuum distillation, as suggested by its boiling point at reduced pressure.^{[5][6]}

Reactivity and Applications in Drug Development


The synthetic utility of **1-Amino-2,6-dimethylpiperidine** stems from the nucleophilicity of its primary amino group. This functionality allows it to serve as a key reactant in the synthesis of a

wide array of more complex molecules.

Key Synthetic Applications:

- **Hydrazone Formation:** It readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating linkers or introducing specific pharmacophores in drug design.
- **Amide Synthesis:** As a potent nucleophile, it reacts with acyl chlorides, anhydrides, or activated carboxylic acids to form amides, a common functional group in pharmaceuticals. [\[11\]](#)
- **Synthesis of Bioactive Agents:** It has been explicitly used as a reactant in the synthesis of:
 - **Anticonvulsant agents:** Demonstrating its utility in developing central nervous system therapeutics.
 - **HIV entry inhibitors:** Specifically for the CXCR4 receptor, highlighting its role in antiviral drug discovery.
 - **N-substituted 3-aminorhodanine derivatives:** These compounds are investigated for various biological activities.

The steric bulk provided by the two methyl groups can also be strategically employed to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target or improving metabolic stability.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **1-Amino-2,6-dimethylpiperidine**.

Safety and Handling

1-Amino-2,6-dimethylpiperidine is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[12][13] It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5]

Table 2: GHS Hazard and Precautionary Information

Category	Code(s)	Description
Pictograms	GHS02, GHS07	Flame, Exclamation Mark
Signal Word	Warning	
Hazard Statements	H226	Flammable liquid and vapor.
	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled.
	H315	Causes skin irritation.
	H319	Causes serious eye irritation.
	H335	May cause respiratory irritation.
Precautionary Statements	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
	P280	Wear protective gloves/protective clothing/eye protection/face protection.
	P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from sources of ignition and incompatible materials such as acids, bases, and strong oxidizing agents.[12]
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing. A NIOSH/MSHA or European Standard EN

149 approved respirator with a suitable filter (e.g., type ABEK) is recommended if exposure limits are exceeded or irritation is experienced.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 4. 1-Amino-2,6-dimethylpiperidine [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. 1-AMINO-2,6-DIMETHYLPIPERIDINE CAS#: 39135-39-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Amino-2,6-dimethylpiperidine CAS number 39135-48-2.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295051#1-amino-2-6-dimethylpiperidine-cas-number-39135-48-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com